Liquidambaric lactone

Description

Properties

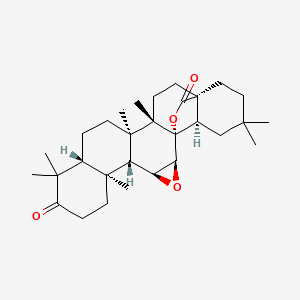

IUPAC Name |

(1S,2S,4S,5R,6S,11R,14R,15S,18S,23R)-6,10,10,14,15,21,21-heptamethyl-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosane-9,25-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O4/c1-24(2)12-14-29-15-13-28(7)27(6)11-8-17-25(3,4)19(31)9-10-26(17,5)21(27)20-22(33-20)30(28,18(29)16-24)34-23(29)32/h17-18,20-22H,8-16H2,1-7H3/t17-,18+,20-,21+,22-,26-,27+,28-,29-,30+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQBPBZOVWXRTA-PNZWHSTPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC23CCC4(C5(CCC6C(C(=O)CCC6(C5C7C(C4(C2C1)OC3=O)O7)C)(C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2[C@H]4[C@H](O4)[C@@]56[C@]3(CC[C@@]7([C@H]5CC(CC7)(C)C)C(=O)O6)C)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Liquidambaric Lactone: From Natural Sources to Therapeutic Potential

Abstract

Liquidambaric lactone, a naturally occurring pentacyclic triterpenoid, has emerged as a molecule of significant interest within the scientific community, particularly for its potential applications in drug discovery. This technical guide provides a comprehensive overview of this compound, beginning with its discovery and natural origins. It delves into the intricate methodologies for its isolation and purification from its primary botanical source, Liquidambar formosana, and details the spectroscopic techniques employed for its structural elucidation. Furthermore, this guide explores the proposed biosynthetic pathway of this oleanane-type triterpenoid and culminates in a discussion of its promising pharmacological activities, including its mechanisms of action in cancer cell apoptosis and as an inhibitor of HIV-1 reverse transcriptase. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Discovery and Natural Sources

The discovery of this compound was first reported in 1996 in the journal Acta Pharmaceutica Sinica. It was isolated from the fruits of the Formosan sweet gum tree, Liquidambar formosana Hance, a plant with a long history of use in traditional Chinese medicine.[1][2][3] This discovery marked the addition of a new oleanane-type triterpenoid lactone to the vast repository of natural products.

While Liquidambar formosana remains the primary and most well-documented source of this compound, subsequent phytochemical investigations have identified its presence in other plant species. Notably, it has also been isolated from Euonymus grandiflorus of the Celastraceae family and Lantana camara belonging to the Verbenaceae family. The occurrence of this compound across different plant families suggests the possibility of convergent evolution of its biosynthetic pathway or a wider distribution than is currently known.

The natural distribution of this compound is summarized in the table below:

| Plant Species | Family | Plant Part(s) |

| Liquidambar formosana | Altingiaceae | Fruits, Resin[2] |

| Euonymus grandiflorus | Celastraceae | Not specified |

| Lantana camara | Verbenaceae | Not specified |

Isolation and Purification: A Methodological Workflow

The isolation of this compound from its natural sources necessitates a multi-step purification process that leverages the principles of chromatography. The following protocol is a representative workflow synthesized from established methods for the isolation of triterpenoids from Liquidambar formosana.

Experimental Protocol: Isolation of this compound

-

Extraction:

-

Air-dried and powdered fruits of Liquidambar formosana are subjected to exhaustive extraction with a solvent of moderate polarity, typically 95% ethanol or methanol, at room temperature.

-

The extraction is carried out over several days with periodic agitation to ensure efficient solubilization of the desired compounds.

-

The resulting hydroalcoholic extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate. This step serves to fractionate the extract based on the polarity of its constituents.

-

This compound, being a moderately polar triterpenoid, is expected to be enriched in the ethyl acetate fraction.

-

-

Column Chromatography:

-

The ethyl acetate fraction is subjected to column chromatography over silica gel.

-

The column is eluted with a gradient of increasing polarity, typically starting with a mixture of n-hexane and ethyl acetate and gradually increasing the proportion of ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualized by spraying with a 10% sulfuric acid solution in ethanol followed by heating. Fractions containing spots with a similar Rf value to that expected for this compound are pooled.

-

-

Further Purification:

-

The pooled fractions are further purified by repeated column chromatography, potentially using a different adsorbent like Sephadex LH-20, or by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structural Elucidation

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound. Note: As the specific 1H and 13C NMR data for this compound could not be located in the available literature, representative chemical shift ranges for similar oleanane-type triterpenoids are provided for illustrative purposes. The mass spectrometry data is based on its known molecular formula.

| Spectroscopic Technique | Key Observations and Interpretations |

| Mass Spectrometry (MS) | Molecular Formula: C₃₀H₄₄O₄Molecular Weight: 468.67 g/mol High-resolution mass spectrometry (HRMS) confirms the elemental composition. |

| ¹H NMR | Proton signals typically observed for an oleanane skeleton, including multiple methyl singlets, methylene and methine protons in the aliphatic region. The presence of protons adjacent to oxygenated carbons would appear in the downfield region. |

| ¹³C NMR | Thirty carbon signals corresponding to the molecular formula. Characteristic signals for a lactone carbonyl carbon (δ ~170-180 ppm), olefinic carbons of the C-12/C-13 double bond (δ ~120-145 ppm), and numerous sp³ hybridized carbons of the pentacyclic framework. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for a γ-lactone carbonyl group (~1770 cm⁻¹), a double bond (~1650 cm⁻¹), and hydroxyl groups (~3400 cm⁻¹), if present in a precursor or derivative. |

Biosynthesis

This compound belongs to the oleanane class of pentacyclic triterpenoids. Its biosynthesis is proposed to follow the well-established mevalonate (MVA) pathway for isoprenoid synthesis.

The key steps in the proposed biosynthesis of this compound are:

-

Formation of Isopentenyl Pyrophosphate (IPP): The pathway begins with acetyl-CoA, which is converted to the five-carbon building block, IPP, via the mevalonate pathway in the cytoplasm.

-

Squalene Synthesis: Head-to-tail condensation of IPP units leads to the formation of the 30-carbon linear precursor, squalene.

-

Epoxidation: Squalene is epoxidized to 2,3-oxidosqualene by squalene epoxidase.

-

Cyclization: The crucial cyclization step is catalyzed by a specific oxidosqualene cyclase, β-amyrin synthase, which folds 2,3-oxidosqualene into the pentacyclic oleanane skeleton, β-amyrin.

-

Post-Cyclization Modifications: The β-amyrin skeleton undergoes a series of oxidative modifications, catalyzed by cytochrome P450 monooxygenases. These reactions introduce hydroxyl groups at specific positions on the triterpenoid backbone.

-

Lactone Ring Formation: The final step involves the formation of the characteristic γ-lactone ring. This is likely achieved through the oxidation of a hydroxymethyl group to a carboxylic acid, followed by intramolecular esterification with a nearby hydroxyl group. The precise enzymatic machinery responsible for this lactonization in Liquidambar is yet to be fully elucidated.

Pharmacological Potential and Mechanisms of Action

This compound has demonstrated a range of biological activities, with its anticancer and anti-HIV properties being the most extensively studied.

Anticancer Activity: Targeting the Wnt/β-catenin Signaling Pathway

Recent studies have revealed that this compound is a potent inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in various cancers, particularly colorectal cancer.[4][5] The proposed mechanism of action involves the direct binding of this compound to the Tumor Necrosis Factor Receptor-Associated Factor 2 (TRAF2).[4]

By binding to TRAF2, this compound disrupts its interaction with β-catenin, leading to the destabilization of β-catenin and its subsequent degradation. This prevents the translocation of β-catenin to the nucleus, thereby inhibiting the transcription of Wnt target genes that are crucial for cancer cell proliferation and survival. Ultimately, this cascade of events leads to the induction of apoptosis (programmed cell death) in cancer cells.

Anti-HIV Activity: Inhibition of Reverse Transcriptase

This compound has also been reported to exhibit inhibitory activity against the Human Immunodeficiency Virus type 1 (HIV-1) reverse transcriptase (RT). HIV-1 RT is a crucial enzyme for the replication of the virus, as it is responsible for converting the viral RNA genome into DNA, which is then integrated into the host cell's genome.

The precise mechanism by which this compound inhibits HIV-1 RT is still under investigation. However, it is hypothesized that, like many other non-nucleoside reverse transcriptase inhibitors (NNRTIs), it binds to an allosteric pocket on the enzyme, distinct from the active site. This binding induces a conformational change in the enzyme, which ultimately impairs its catalytic function and blocks the process of reverse transcription. Further studies are required to fully elucidate the binding mode and the structure-activity relationship of this compound as an anti-HIV agent.

Conclusion and Future Perspectives

This compound stands as a testament to the vast chemical diversity found in nature and its potential for yielding novel therapeutic agents. Its unique chemical structure, coupled with its promising biological activities, makes it a compelling lead compound for further drug development efforts. Future research should focus on several key areas:

-

Total Synthesis and Analogue Development: The development of a scalable and efficient total synthesis of this compound would not only provide a sustainable supply for further research but also open avenues for the synthesis of novel analogues with improved potency and pharmacokinetic properties.

-

Elucidation of Biosynthetic Pathway: A deeper understanding of the enzymatic machinery responsible for the biosynthesis of this compound, particularly the lactonization step, could enable its biotechnological production through metabolic engineering in microbial or plant-based systems.

-

In-depth Mechanistic Studies: Further investigation into the molecular interactions of this compound with its biological targets, such as TRAF2 and HIV-1 RT, will be crucial for rational drug design and optimization.

-

Preclinical and Clinical Evaluation: Should further studies confirm its therapeutic potential, rigorous preclinical and eventually clinical trials will be necessary to evaluate its safety and efficacy in relevant disease models.

References

- (1996). [Studies on the chemical constituents of the fruits of Liquidambar formosana Hance]. Acta Pharmaceutica Sinica, 31(6), 442-446.

- Yan, R., Zhu, H., Huang, P., Yang, M., Shen, M., Pan, Y., ... & Qu, Y. (2022). Liquidambaric acid inhibits Wnt/β-catenin signaling and colon cancer via targeting TNF receptor-associated factor 2. Cell Reports, 38(5), 110319.

- Zhu, Y., Guan, Y. J., Chen, Q. Z., Liu, D. Z., & Liu, J. K. (2021). Pentacyclic Triterpenes from the resin of Liquidambar formosana have anti-angiogenic properties. Phytochemistry, 184, 112676.

- Dat, N. T., Cai, X. F., Shen, Q., & Kim, Y. H. (2004). Oleanane triterpenoids with inhibitory activity against NFAT transcription factor from Liquidambar formosana. Biological & Pharmaceutical Bulletin, 27(3), 426-428.

- Yang, N. Y., Chen, J. H., Zhou, G. S., Tang, Y. P., Duan, J. A., Tian, L. J., & Liu, X. H. (2011). Pentacyclic triterpenes from the resin of Liquidambar formosana. Fitoterapia, 82(6), 927-931.

-

Zhu, Y., Guan, Y. J., Chen, Q. Z., Liu, D. Z., & Liu, J. K. (2021). Pentacyclic Triterpenes from the resin of Liquidambar formosana have anti-angiogenic properties. Phytochemistry, 184, 112676. Available at: [Link]

-

Yan, R., Zhu, H., Huang, P., Yang, M., Shen, M., Pan, Y., ... & Qu, Y. (2022). Liquidambaric acid inhibits Wnt/β-catenin signaling and colon cancer via targeting TNF receptor-associated factor 2. Cell Reports, 38(5), 110319. Available at: [Link]

Sources

- 1. Oleanane triterpenoids with inhibitory activity against NFAT transcription factor from Liquidambar formosana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pentacyclic Triterpenes from the resin of Liquidambar formosana have anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Liquidambaric acid inhibits Wnt/β-catenin signaling and colon cancer via targeting TNF receptor-associated factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liquidambaric acid inhibits Wnt/β-catenin signaling and colon cancer via targeting TNF receptor-associated factor 2. (2022) | Rong Yan | 35 Citations [scispace.com]

physical and chemical properties of Liquidambaric lactone

Introduction

Liquidambaric lactone is a naturally occurring pentacyclic triterpenoid of the oleanane class.[1] First isolated from the fruits of the Oriental sweetgum tree, Liquidambar formosana, this compound has since been identified in other plant species, including Euonymus grandiflorus and Lantana camara[1][2]. As a member of the triterpenoid family, this compound belongs to a class of compounds renowned for a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[3]

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols for its isolation and purification, an analysis of its spectroscopic characteristics, and an in-depth look at its recently elucidated mechanism of action as a potent inhibitor of Tumor Necrosis Factor Receptor-Associated Factor 2 (TRAF2), a key regulator in oncogenic signaling pathways.

Physicochemical Properties

This compound is a complex molecule characterized by a rigid five-ring oleanane skeleton, functionalized with a ketone, an epoxide, and a γ-lactone ring. These features dictate its physical properties and chemical reactivity.

Physical Data Summary

The core physical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Source(s) |

| Systematic Name | (1S,2S,4S,5R,6S,11R,14R,15S,18S,23S)-6,10,10,14,15,21,21-Heptamethyl-3,24-dioxaheptacyclo[16.5.2.0¹,¹⁵.0²,⁴.0⁵,¹⁴.0⁶,¹¹.0¹⁸,²³]pentacosane-9,25-dione | [4] |

| Synonyms | 11,12-Epoxy-3-oxo-28,13-oleananolide; 3-Oxo-11α,12α-epoxyoleanan-28,13β-olide | [4] |

| CAS Number | 185051-75-6 | [1] |

| Molecular Formula | C₃₀H₄₄O₄ | [4] |

| Molecular Weight | 468.67 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | Not available in cited literature | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Storage | Desiccate at -20°C for long-term stability | [1] |

Chemical Structure & Stability

The structure of this compound is defined by the oleanane backbone. Key functional groups that determine its chemical behavior include:

-

C-3 Ketone: A reactive site for nucleophilic addition and condensation reactions.

-

C-11, C-12 Epoxide: A strained ring susceptible to ring-opening reactions under acidic or nucleophilic conditions.

-

C-28, C-13 γ-Lactone: This intramolecular ester is the most critical feature regarding stability. Lactone rings, particularly in complex natural products, are prone to hydrolysis under neutral to alkaline pH conditions (pH > 7.4), yielding the corresponding hydroxy carboxylate, which is often biologically inactive.[5][6] Stability is generally greater under mildly acidic conditions (pH < 6.0). This pH-dependent equilibrium is a critical consideration for experimental design, formulation, and in vivo studies.

Biological Activity & Mechanism of Action

Recent research has identified this compound (LDL) as a potent and selective inhibitor of TNF Receptor-Associated Factor 2 (TRAF2) .[1] This finding positions LDL as a promising candidate for targeted cancer therapy, particularly in malignancies driven by aberrant signaling pathways regulated by TRAF2.

Inhibition of the TRAF2-Wnt/β-Catenin Axis

TRAF2 is an E3 ubiquitin ligase and adaptor protein that plays a crucial role in cell survival, inflammation, and immunity. In certain cancers, such as colorectal cancer, TRAF2 acts as an oncogenic regulator of the Wnt/β-catenin signaling pathway.[7]

The mechanism of action for this compound involves the following key steps:

-

Direct Binding to TRAF2: this compound binds directly to the TRAF-C domain of the TRAF2 protein. It exhibits a higher binding affinity than its parent compound, Liquidambaric acid (LDA).[1]

-

Disruption of Protein Complex Formation: In cancer cells with active Wnt signaling, TRAF2 forms a complex with β-catenin, TCF4, and TNIK. The binding of this compound to TRAF2 disrupts this critical protein-protein interaction.[7]

-

Inhibition of Wnt Signaling: By preventing the formation of the TRAF2/β-catenin complex, this compound effectively inhibits the downstream signaling cascade. This leads to a reduction in the transcription of Wnt target genes that are responsible for cell proliferation and survival.[1]

-

Anti-Cancer Effects: The inhibition of the Wnt pathway results in decreased cancer cell viability and colony formation. The anti-cancer effects of this compound are dependent on the presence of TRAF2, as its depletion renders the compound ineffective.[1]

Experimental Protocols: Isolation & Purification

The isolation of this compound from its natural source, such as the dried fruits of Liquidambar formosana, is a multi-step process involving extraction, fractionation, and chromatography. The following is a representative, field-proven protocol synthesized from established methods for purifying triterpenoid lactones.[8][9][10]

Workflow Overview

Step-by-Step Methodology

Step 1: Plant Material Preparation & Crude Extraction

-

Preparation: Obtain dried, powdered fruits of Liquidambar formosana. Ensure the material is finely ground to maximize surface area for extraction.

-

Maceration: Submerge 1 kg of the powdered plant material in 5 L of 95% ethanol in a large vessel.

-

Extraction: Allow the mixture to stand at room temperature for 72 hours with occasional agitation.

-

Filtration & Concentration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a dark, viscous crude extract. Repeat the extraction process on the plant residue two more times to ensure complete extraction.

Step 2: Liquid-Liquid Partitioning (Fractionation)

-

Suspension: Suspend the dried crude extract (approx. 100 g) in 1 L of a methanol/water mixture (9:1 v/v).

-

Defatting: Transfer the suspension to a 2 L separatory funnel and partition three times with an equal volume of n-hexane. This step removes highly non-polar compounds like fats and waxes. Discard the n-hexane layers.

-

Ethyl Acetate Extraction: To the remaining methanol/water layer, add an equal volume of ethyl acetate and perform partitioning. Separate the layers and collect the upper ethyl acetate fraction. Repeat this extraction two more times.

-

Concentration: Combine the three ethyl acetate fractions and concentrate under reduced pressure to yield the semi-polar fraction, which is enriched with triterpenoids.

Step 3: Silica Gel Column Chromatography

-

Column Packing: Prepare a glass column (e.g., 5 cm diameter x 60 cm length) with silica gel 60 (70-230 mesh) using a slurry packing method with n-hexane.

-

Sample Loading: Adsorb the dried ethyl acetate fraction (e.g., 10 g) onto a small amount of silica gel (approx. 20 g) to create a dry powder. Carefully load this powder onto the top of the packed column.

-

Elution: Elute the column with a solvent gradient of increasing polarity. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate. A typical gradient might be:

-

n-Hexane (100%)

-

n-Hexane:Ethyl Acetate (95:5)

-

n-Hexane:Ethyl Acetate (90:10)

-

n-Hexane:Ethyl Acetate (80:20)

-

n-Hexane:Ethyl Acetate (50:50)

-

Ethyl Acetate (100%)

-

-

Fraction Collection: Collect fractions (e.g., 20-30 mL each) and monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a mobile phase such as n-hexane:ethyl acetate (7:3), visualizing with an anisaldehyde-sulfuric acid spray reagent and heating.

-

Pooling: Combine fractions that show a prominent spot corresponding to the expected Rf value of this compound.

Step 4: Final Purification

-

Recrystallization: Concentrate the pooled, enriched fractions to a small volume. Attempt recrystallization from a solvent system like methanol or ethyl acetate/hexane to obtain pure crystals.

-

Preparative HPLC (if needed): If recrystallization is unsuccessful or purity is insufficient, subject the enriched fraction to preparative reversed-phase HPLC (C18 column) with a mobile phase gradient of acetonitrile and water. This will yield highly pure this compound (>98%).

Spectroscopic Characterization Profile

While the primary literature containing the original spectral assignments is not widely accessible, the structure of this compound can be confidently characterized using a combination of modern spectroscopic techniques. Based on its known oleanane triterpenoid structure, the expected spectral data are as follows.

Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI-MS).

-

Expected Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 469.67. Adducts such as [M+Na]⁺ at m/z 491.65 may also be present.

-

Fragmentation Pattern: Pentacyclic triterpenoids undergo characteristic fragmentation. Key expected fragments for this compound in MS/MS analysis would include:

-

Loss of Water: Sequential losses of H₂O from the protonated molecule.

-

Retro-Diels-Alder (RDA) Reaction: Cleavage of the C-ring, a hallmark of unsaturated pentacyclic triterpenoids, though the pattern is more complex for oleanane skeletons.[2][8]

-

Loss of CO and CO₂: Fragmentation of the lactone ring.

-

Infrared (IR) Spectroscopy

-

Technique: Fourier-Transform Infrared (FTIR) spectroscopy, typically with a KBr pellet.

-

Expected Absorption Bands:

-

~2950-2850 cm⁻¹: Strong C-H stretching vibrations from the numerous methyl and methylene groups.

-

~1770-1750 cm⁻¹: A strong, characteristic C=O stretching band for the γ-lactone ring.[11]

-

~1710 cm⁻¹: A strong C=O stretching band for the ketone at C-3.

-

~1250 cm⁻¹ & ~900 cm⁻¹: C-O stretching bands associated with the epoxide ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR (in CDCl₃, ~125 MHz):

-

Carbonyl Carbons: A signal for the lactone carbonyl (C-28) is expected around δ 175-180 ppm . The ketone carbonyl (C-3) would appear further downfield, around δ 210-215 ppm .

-

Olefinic/Epoxide Carbons: The carbons of the epoxide ring (C-11, C-12) would resonate in the δ 50-70 ppm region.

-

Oxy-carbon: The carbon bearing the lactone oxygen (C-13) would be significantly deshielded, appearing around δ 85-95 ppm .

-

Aliphatic Carbons: A large number of signals between δ 15-60 ppm corresponding to the numerous methyl, methylene, methine, and quaternary carbons of the triterpenoid skeleton.[9][10]

¹H NMR (in CDCl₃, ~500 MHz):

-

Methyl Protons: Seven distinct singlet signals, each integrating to 3H, would be expected in the upfield region (δ 0.8-1.5 ppm ). These correspond to the seven tertiary methyl groups of the oleanane skeleton.

-

Epoxide Protons: Protons on the epoxide ring would likely appear as multiplets in the δ 2.8-3.5 ppm range.

-

Aliphatic Envelope: A complex, overlapping series of multiplets between δ 1.0-2.5 ppm would correspond to the many CH and CH₂ groups of the steroid-like core. Due to the rigid structure, complex spin-spin coupling is expected.

-

Absence of Olefinic Protons: No signals would be observed in the typical olefinic region (δ 5-6 ppm), consistent with the saturated core and epoxide functionality.

Conclusion

This compound stands out as a natural product with significant therapeutic potential. Its well-defined mechanism of action as a potent and selective inhibitor of the TRAF2-Wnt/β-catenin signaling axis provides a strong rationale for its further investigation in oncology and other diseases where this pathway is dysregulated. This guide provides the foundational chemical, physical, and biological data, along with robust experimental protocols, to empower researchers in drug discovery and development to effectively work with and explore the full potential of this promising triterpenoid lactone.

References

-

Yan, R., et al. (2022). Liquidambaric acid inhibits Wnt/β-catenin signaling and colon cancer via targeting TNF receptor-associated factor 2. Cell Reports, 38(5), 110319. Available at: [Link]

-

BioCrick Biotech. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (2022). This compound is a potent inhibitor of TRAF2 for cancer therapy. Retrieved January 10, 2026, from [Link]

-

Maurya, R., & Akanksha. (2020). Isolation and characterization of triterpenes from Diospyros montana (Roxb.) leaves. Journal of Pharmacognosy and Phytochemistry, 9(2), 1526-1531. Available at: [Link]

-

Bishay, D. W. (2021). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Molecules, 26(9), 2638. Available at: [Link]

-

Coxon, J. M., et al. (1967). Infrared studies of terpenoid compounds. Part III. Rosololactone and related diterpenoid lactones from Trichothecium roseum link. Journal of the Chemical Society B: Physical Organic, 10, 1008-1011. Available at: [Link]

-

Djeujo, F. M., et al. (2021). Pentacyclic Triterpenoids Isolated from Celastraceae: A Focus in the 13C-NMR Data. Molecules, 26(23), 7117. Available at: [Link]

-

Saroglou, V., et al. (2008). Effects of pH and temperature on the stability of sesquiterpene lactones. Planta Medica, 74(03), PI11. Available at: [Link]

-

Wang, M., et al. (2021). What dominates the changeable pharmacokinetics of natural sesquiterpene lactones and diterpene lactones: a review focusing on absorption and metabolism. Drug Metabolism Reviews, 53(1), 122-140. Available at: [Link]

-

Shashi, B. M., & Sen, S. (1997). Advances in triterpenoid research, 1990–1994. Phytochemistry, 44(7), 1185-1236. Available at: [Link]

-

Khan, I. A., et al. (2022). Structure–fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOFMS/MS). Rapid Communications in Mass Spectrometry, 36(4), e9223. Available at: [Link]

-

Shiojima, K., Ageta, H., & Min, Z. D. (1990). Mass spectra of pentacyclic triterpenoids. Chemical & Pharmaceutical Bulletin, 38(2), 347-359. Available at: [Link]

-

Mahato, S. B., & Kundu, A. P. (1994). 13C NMR Spectra of pentacyclic triterpenoids—A compilation and some salient features. Phytochemistry, 37(6), 1517-1575. Available at: [Link]

-

Alves, J. S., et al. (2000). Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups. Magnetic Resonance in Chemistry, 38(3), 201-206. Available at: [Link]

-

PubChem. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structure-fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOFMS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. redalyc.org [redalyc.org]

- 7. Liquidambaric acid inhibits Wnt/β-catenin signaling and colon cancer via targeting TNF receptor-associated factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mass Spectra of Pentacyclic Triterpenoids [jstage.jst.go.jp]

- 9. Pentacyclic Triterpenoids Isolated from Celastraceae: A Focus in the 13C-NMR Data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Infrared studies of terpenoid compounds. Part III. Rosololactone and related diterpenoid lactones from Trichothecium roseum link - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Solubility of Liquidambaric Lactone in Organic Solvents for Pharmaceutical Applications

Abstract

Liquidambaric lactone, a pentacyclic triterpenoid isolated from sources such as Liquidambar formosana, has garnered significant interest within the drug development community for its potential therapeutic activities, including inhibitory effects on HIV-1 reverse transcriptase.[1] A fundamental yet critical parameter governing its utility in preclinical and formulation studies is its solubility in organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in theoretical principles and supported by practical, validated methodologies. We will explore its physicochemical properties, present qualitative solubility data, detail a robust experimental protocol for quantitative solubility determination, and discuss the implications for researchers, scientists, and drug development professionals.

Introduction to this compound: A Physicochemical Profile

Understanding the solubility of a compound begins with its molecular structure and inherent physical properties. This compound (CAS: 185051-75-6) is a complex triterpene lactone with the molecular formula C₃₀H₄₄O₄ and a molecular weight of 468.67 g/mol .[1]

Key Physicochemical Properties:

-

Structure: A large, rigid, polycyclic, and largely nonpolar carbon skeleton.

-

Functional Groups: Contains a lactone (cyclic ester) and an ether linkage, which introduce polar characteristics.

-

Appearance: Typically a white powder.[1]

-

Hydrogen Bonding: The oxygen atoms in the lactone and ether groups can act as hydrogen bond acceptors, influencing interactions with protic solvents.

The molecule's large hydrophobic surface area combined with localized polar regions results in a complex solubility profile that is highly dependent on the nature of the solvent.

Theoretical Framework for Solubility

The dissolution of a solid solute in a liquid solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

The "Like Dissolves Like" Principle

This long-standing principle provides a foundational qualitative prediction of solubility.[2] It posits that substances with similar intermolecular forces are likely to be miscible. For this compound:

-

Its significant nonpolar character suggests good solubility in nonpolar or moderately polar solvents that can engage in van der Waals interactions.

-

The presence of polar functional groups suggests that some degree of polarity in the solvent is necessary to overcome the crystal lattice energy of the solid lactone.

Hansen Solubility Parameters (HSP)

A more quantitative and predictive approach involves Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from dipolar intermolecular forces.

-

δh: Energy from hydrogen bonds.[3]

Solubility Profile of this compound

While extensive quantitative data across a wide range of solvents is not centrally published, technical datasheets and related literature provide a strong qualitative understanding. This information is crucial for initial experimental design.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Reported Solubility | Inferred Primary Interaction |

| Halogenated Solvents | Dichloromethane, Chloroform | Soluble[1] | Dispersion and Dipole-Dipole |

| Ketones | Acetone | Soluble[1] | Dipole-Dipole and Dispersion |

| Esters | Ethyl Acetate | Soluble[1] | Dipole-Dipole and Dispersion |

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | Soluble[1] | Strong Dipole-Dipole |

| Alcohols | Methanol, Ethanol | Sparingly Soluble | Hydrogen Bonding and Dipole-Dipole |

| Nonpolar Hydrocarbons | Hexane, Toluene | Poorly Soluble | Dispersion Forces Only |

Note: Solubility in alcohols and hydrocarbons is inferred based on the principles of "like dissolves like" and typical behavior of similar terpenoids.[6][7] The large nonpolar scaffold is not sufficiently overcome by the weak dispersion forces of hydrocarbons, and the polarity of lower-chain alcohols may not be optimal without other contributing forces.

Analysis of Trends: this compound demonstrates favorable solubility in solvents of intermediate to high polarity that lack strong hydrogen-bonding donor capabilities (e.g., dichloromethane, acetone, ethyl acetate). Its solubility in DMSO, a highly polar aprotic solvent, is also high.[1] This suggests that dipole-dipole interactions and dispersion forces are the primary drivers for its dissolution in these solvents.

Experimental Determination of Solubility: A Validated Protocol

To move beyond qualitative descriptions, quantitative measurement is essential. The isothermal shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the saturated state.[8][9]

Workflow for Isothermal Shake-Flask Solubility Determination

The following diagram outlines the logical flow of the experimental protocol, ensuring a self-validating and reproducible process.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Step-by-Step Experimental Protocol

This protocol is designed to be a self-validating system by ensuring equilibrium is reached and analysis is accurate.

1. Materials and Reagents:

- This compound (>98% purity)[1]

- HPLC-grade organic solvents

- Glass vials with PTFE-lined screw caps

- Orbital shaker incubator capable of maintaining constant temperature (e.g., ± 0.5°C)[8]

- Centrifuge

- Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

- Calibrated analytical balance

- Volumetric flasks and pipettes

- Validated HPLC-UV system

2. Procedure:

- Preparation: Add an excess amount of this compound (e.g., 5-10 mg, ensuring solid is visible after equilibration) to a glass vial. Record the exact weight.

- Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

- Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.[8]

- Phase Separation: After equilibration, remove the vials and allow the undissolved solid to sediment for 1-2 hours.[9]

- Centrifugation: Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to firmly pellet the remaining solid.[10]

- Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a 0.22 µm PTFE syringe filter and dispense the filtrate into a clean HPLC vial. This step is critical to remove any remaining particulates.[10]

- Quantification:

- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) and create a series of calibration standards.

- Analyze the calibration standards using a validated HPLC-UV method to generate a standard curve.

- Analyze the filtered sample, diluting if necessary to fall within the linear range of the calibration curve.

- Calculation: Determine the concentration of this compound in the filtrate from the standard curve. This concentration represents the equilibrium solubility. Report the value in mg/mL or mol/L at the specified temperature.

Practical Implications in Drug Development

-

Extraction and Purification: The high solubility in solvents like ethyl acetate and acetone makes them excellent candidates for extraction from natural sources and for chromatographic purification.

-

Preclinical Assays: DMSO is a common solvent for preparing high-concentration stock solutions for in-vitro assays.[1] Understanding solubility is key to preventing compound precipitation upon dilution into aqueous assay buffers. For higher solubility, warming the solution to 37°C and using an ultrasonic bath can be effective.[1]

-

Formulation Development: The poor aqueous solubility typical of terpenoids necessitates enabling formulation strategies (e.g., amorphous solid dispersions, lipid-based formulations).[7] The solubility data in organic solvents is critical for selecting appropriate solvents for spray drying, hot-melt extrusion, or solvent evaporation processes used to create these advanced formulations.

-

Toxicology Studies: The choice of vehicle for in-vivo toxicology studies is constrained by the compound's solubility and the vehicle's biocompatibility. A deep understanding of solubility in various excipients and solvent systems is paramount.

Conclusion

This compound exhibits a solubility profile characteristic of a large, moderately polar natural product. It is readily soluble in a range of halogenated, ketone, ester, and polar aprotic solvents, but likely shows limited solubility in highly polar protic solvents like water or nonpolar hydrocarbons. While qualitative data provides a useful starting point, rigorous quantitative determination via the shake-flask method is essential for all stages of drug development. The data and protocols presented in this guide offer researchers a robust framework for accurately characterizing and effectively utilizing this compound in their scientific endeavors.

References

-

Title: this compound | CAS:185051-75-6 | Triterpenoids | High Purity Source: BioCrick URL: [Link]

-

Title: Hansen solubility parameter Source: Wikipedia URL: [Link]

-

Title: Using COSMO-RS to Predict Hansen Solubility Parameters Source: ACS Publications URL: [Link]

-

Title: Pencil and Paper Estimation of Hansen Solubility Parameters Source: PMC (PubMed Central) URL: [Link]

-

Title: The Handbook - Hansen Solubility Parameters Source: Hansen Solubility URL: [Link]

-

Title: Solubility of the selected terpene derivatives in common organic solvents. Source: ResearchGate URL: [Link]

-

Title: Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline Source: SciELO URL: [Link]

-

Title: HSPiP - Hansen Solubility Parameters Source: Hansen Solubility URL: [Link]

-

Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]

-

Title: Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts Source: ResearchGate URL: [Link]

-

Title: Terpenes solubility in water and their environmental distribution Source: ResearchGate URL: [Link]

-

Title: Solubility of organic compounds (video) Source: Khan Academy URL: [Link]

Sources

- 1. This compound | CAS:185051-75-6 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Khan Academy [khanacademy.org]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Handbook | Hansen Solubility Parameters [hansen-solubility.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Liquidambaric Lactone as a TRAF2 Inhibitor in Cancer Research

This guide provides a comprehensive technical overview of Liquidambaric lactone (LDL), a promising natural product that has emerged as a potent and selective inhibitor of an important oncogenic regulator, TNF Receptor-Associated Factor 2 (TRAF2). This document is intended for researchers, scientists, and drug development professionals in the field of oncology. It will delve into the foundational concepts of TRAF2 signaling in cancer, the mechanism of action of LDL, and detailed experimental protocols for its study.

Part 1: Foundational Concepts

The Central Role of TRAF2 in Cancer Pathogenesis

Tumor Necrosis Factor (TNF) Receptor-Associated Factor 2 (TRAF2) is a critical intracellular signaling protein that functions as both a scaffold protein and an E3 ubiquitin ligase.[1][2] It plays a pivotal role in a multitude of cellular processes relevant to cancer, including the activation of transcription factors like NF-κB, stimulation of mitogen-activated protein (MAP) kinase cascades, and the regulation of cell death programs.[1][3] TRAF2 is a key mediator of signaling from the TNF receptor superfamily (TNFRSF), which is involved in inflammation, immunity, and cell survival.[2][4]

The function of TRAF2 is multifaceted. As a scaffold, it brings together various signaling molecules, facilitating their interaction and activation.[2] Its E3 ligase activity, mediated by its N-terminal RING domain, is crucial for the ubiquitination of target proteins, a post-translational modification that can lead to their activation or degradation.[5][6] TRAF2 is known to promote 'Lys-63'-linked ubiquitination, which typically leads to the activation of downstream signaling pathways, as opposed to 'Lys-48'-linked ubiquitination that targets proteins for proteasomal degradation.[5][7]

In the context of cancer, TRAF2 is predominantly described as a tumor promoter.[8] Its expression has been correlated with increased metastatic potential and poorer prognosis in several types of cancer.[8] TRAF2 can act as an oncogene in solid tumors, such as colon cancer, by promoting Wnt/β-catenin signaling.[2] Furthermore, TRAF2 has been identified as a significant factor that limits the killing of cancer cells by cytotoxic T-cells following immune checkpoint blockade.[2] The overexpression of TRAF2 has been implicated in proliferation and resistance to apoptosis in multiple cancers.[8]

Below is a diagram illustrating the central role of TRAF2 in key signaling pathways implicated in cancer.

Caption: Mechanism of TRAF2 inhibition by LDL.

In Vitro and In Vivo Anti-Cancer Efficacy of this compound

The inhibitory effects of LDL on TRAF2 signaling translate into significant anti-cancer activity. In vitro studies have demonstrated that LDL has a much stronger inhibitory effect on the colony formation of colon cancer cells compared to LDA. [8]The anti-cancer effects of LDL have also been confirmed in vivo using xenograft mouse models. [8] Table 2: In Vitro Cytotoxicity of Triterpenoid Lactones in Cancer Cell Lines

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Sesquiterpene Lactone (example) | K562, CCRF-CEM | Cytotoxicity Assay | 0.63, 0.19 (µg/mL) | [9] |

| Withangulatin I | Various cancer cell lines | Cytotoxicity Assay | 3.07-12.56 | [9] |

| This compound (LDL) | Colon Cancer Cells | Colony Formation Assay | Stronger inhibition than LDA (specific IC50 not publicly available) | [8] |

Part 3: Essential Experimental Protocols for Studying TRAF2 Inhibition

This section provides detailed, step-by-step methodologies for key experiments to characterize and validate TRAF2 inhibitors like this compound.

Validating Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of a compound to its target protein within a cellular environment. [4][10]The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol:

-

Cell Culture and Treatment:

-

Culture cancer cells to 70-80% confluency.

-

Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

-

-

Heat Shock:

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in PBS and aliquot them into PCR tubes.

-

Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes. [10]

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.

-

Clarify the lysates by centrifugation to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).

-

Determine the protein concentration of the soluble fraction using a standard method like the Bradford assay.

-

-

Detection and Analysis:

-

Normalize the protein concentrations of the samples.

-

Analyze the soluble protein fractions by Western blotting using a specific antibody against TRAF2.

-

Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve in the presence of LDL compared to the vehicle control indicates target engagement. [10]

-

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Quantifying Binding Affinity: Microscale Thermophoresis (MST)

MST is a biophysical technique that measures the affinity of a ligand for a target protein in solution by detecting changes in the thermophoretic movement of a fluorescently labeled molecule upon binding. [1][7] Protocol:

-

Sample Preparation:

-

Purify recombinant TRAF2 protein.

-

Label the TRAF2 protein with a fluorescent dye according to the manufacturer's protocol.

-

Prepare a serial dilution of this compound in a suitable assay buffer.

-

-

MST Measurement:

-

Mix the fluorescently labeled TRAF2 at a constant concentration with the different concentrations of LDL.

-

Load the samples into MST capillaries.

-

Measure the thermophoresis of the labeled TRAF2 in the presence of varying LDL concentrations using an MST instrument.

-

-

Data Analysis:

-

The change in thermophoresis is plotted against the logarithm of the ligand concentration.

-

The data is fitted to a binding curve to determine the dissociation constant (Kd), which is a measure of the binding affinity.

-

Assessing Downstream Signaling: Co-Immunoprecipitation (Co-IP) and Western Blotting

Co-IP is a technique used to study protein-protein interactions. [11][12]It can be used to investigate whether LDL disrupts the interaction of TRAF2 with its binding partners.

Protocol:

-

Cell Lysis:

-

Culture and treat cancer cells with LDL or a vehicle control.

-

Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody specific for TRAF2.

-

Add protein A/G beads to pull down the TRAF2-antibody complex.

-

-

Washing and Elution:

-

Wash the beads several times to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins from the beads.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with antibodies against TRAF2 and its known interacting partners (e.g., β-catenin). A decrease in the amount of the co-immunoprecipitated partner in the LDL-treated sample indicates disruption of the interaction.

-

Measuring Functional Outcomes: In Vitro Ubiquitination Assay

This assay is used to determine the effect of LDL on the E3 ubiquitin ligase activity of TRAF2. [13] Protocol:

-

Reaction Setup:

-

Combine purified E1 activating enzyme, an appropriate E2 conjugating enzyme (e.g., Ubc13/Uev1a for K63-linked chains), ubiquitin, ATP, and purified TRAF2 in a reaction buffer.

-

Add a substrate for TRAF2 ubiquitination (e.g., RIPK1 or TRAF2 itself for auto-ubiquitination).

-

Include reactions with and without LDL at various concentrations.

-

-

Incubation:

-

Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Detection:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the reaction products by SDS-PAGE and analyze by Western blotting using an antibody against the substrate or ubiquitin. A decrease in the ubiquitination of the substrate in the presence of LDL indicates inhibition of TRAF2's E3 ligase activity.

-

Evaluating Anti-Proliferative Effects: MTT Cell Viability Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation. [2][8]It is commonly used to determine the cytotoxic effects of compounds and to calculate their half-maximal inhibitory concentration (IC50).

Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Part 4: Future Directions and Conclusion

Translational Potential and Future Research

This compound represents a promising lead compound for the development of a new class of anti-cancer drugs targeting TRAF2. However, further research is necessary to advance it towards clinical applications. Future research directions should include:

-

Pharmacokinetic and Pharmacodynamic Studies: Comprehensive studies are needed to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of LDL, as well as its in vivo target engagement and downstream effects.

-

Efficacy in a Broader Range of Cancer Models: The anti-cancer activity of LDL should be evaluated in a wider variety of cancer cell lines and in vivo models, including patient-derived xenografts (PDXs).

-

Development of More Potent Derivatives: Medicinal chemistry efforts could focus on synthesizing derivatives of LDL with improved potency, selectivity, and drug-like properties.

-

Combination Therapies: Investigating the synergistic effects of LDL with other anti-cancer agents, such as chemotherapy or immunotherapy, could lead to more effective treatment strategies.

Conclusion

This compound has been identified as a potent and selective natural product inhibitor of TRAF2. Its ability to directly bind to TRAF2 and disrupt its pro-tumorigenic signaling pathways, such as Wnt/β-catenin and NF-κB, provides a strong rationale for its development as a novel cancer therapeutic. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the mechanism of action and anti-cancer potential of this compound and other TRAF2 inhibitors. Continued research in this area holds the promise of delivering a new targeted therapy for patients with a variety of malignancies.

References

-

This compound is a potent inhibitor of TRAF2 for cancer therapy. (2023). Pharmacological Research - Modern Chinese Medicine, 7(1), 100265. [Link]

-

Siegmund, D., Wagner, J., & Wajant, H. (2022). TNF Receptor Associated Factor 2 (TRAF2) Signaling in Cancer. Cancers, 14(16), 4055. [Link]

-

Wajant, H. (2022). TNF Receptor Associated Factor 2 (TRAF2) Signaling in Cancer. PubMed. [Link]

-

Xia, Y., et al. (2014). TRAF2 is an NF-κB activating oncogene in epithelial cancers. Oncogene, 33(16), 2145–2154. [Link]

-

Siegmund, D., Wagner, J., & Wajant, H. (2022). TNF Receptor Associated Factor 2 (TRAF2) Signaling in Cancer. R Discovery. [Link]

-

Alvarez, S. E., et al. (2010). TRAF2 Is a Novel Ubiquitin E3 Ligase for the Na,K-ATPase β-Subunit That Drives Alveolar Epithelial Dysfunction in Hypercapnia. The Journal of experimental medicine, 207(9), 1997-2010. [Link]

-

Rothe, M., et al. (1995). TRAF2-mediated activation of NF-kappa B by TNF receptor 2 and CD40. Science, 269(5229), 1424-1427. [Link]

-

Carpino, N., & Op-Ed. (2022). Inflammation and cancer cell survival: TRAF2 as a key player. ResearchGate. [Link]

-

Maschietto, M., et al. (2019). TRAF2 Cooperates with Focal Adhesion Signaling to Regulate Cancer Cell Susceptibility to Anoikis. Molecular Cancer Therapeutics, 18(1), 139-146. [Link]

-

Rothe, M., et al. (1995). TRAF2-Mediated Activation of NF-kappa B by TNF... : Science. Ovid. [Link]

-

Deng, L., et al. (2000). TRAF2 undergoes TNF-induced ubiquitination that depends upon Ubc13 and is inhibited by I-TRAF/TRAF1. Molecular cell, 5(4), 701-709. [Link]

-

Ramakrishnan, P., et al. (2011). TNFα-induced noncanonical NF-κB activation is attenuated by RIP1 through stabilization of TRAF2. Journal of Cell Science, 124(4), 647-656. [Link]

-

Bradley, J. R., & Pober, J. S. (2001). Physiological Roles and Mechanisms of Signaling by TRAF2 and TRAF5. Madame Curie Bioscience Database. [Link]

-

Xie, P. (2013). TRAF molecules in cell signaling and in human diseases. Journal of molecular signaling, 8(1), 7. [Link]

-

Yan, R., et al. (2022). Liquidambaric acid inhibits Wnt/β-catenin signaling and colon cancer via targeting TNF receptor-associated factor 2. Cell reports, 38(5), 110319. [Link]

-

Wang, Z., et al. (2025). Liquidambaric acid inhibits cholangiocarcinoma progression by disrupting the STAMBPL1/NRF2 positive feedback loop. Phytomedicine, 136, 156303. [Link]

-

Chen, Y., et al. (2024). Licochalcone D exhibits cytotoxicity in breast cancer cells and enhances tumor necrosis factor-related apoptosis-inducing ligand-induced apoptosis through upregulation of death receptor 5. Journal of biochemical and molecular toxicology, 38(7), e23757. [Link]

-

Burlison, J. A., et al. (2019). Tool inhibitors and assays to interrogate the biology of the TRAF2 and NCK interacting kinase. Bioorganic & medicinal chemistry letters, 29(15), 1954-1959. [Link]

-

Yan, R., et al. (2022). Liquidambaric acid inhibits Wnt/β-catenin signaling and colon cancer via targeting TNF receptor-associated factor 2. Collins Library Primo Search. [Link]

-

Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Assay Genie. [Link]

-

Bitesize Bio. (2022, February 2). Co-immunoprecipitation Protocol: 9 Easy Steps To Co-IPs. Bitesize Bio. [Link]

-

Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Science.gov. [Link]

-

Li, Y., et al. (2021). An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay. STAR protocols, 2(4), 100936. [Link]

-

Schmitt, M. V., et al. (2021). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Scientific reports, 11(1), 1-14. [Link]

-

Li, S., et al. (2004). Ubiquitination and translocation of TRAF2 is required for activation of JNK but not of p38 or NF-κB. The EMBO journal, 23(24), 4636-4645. [Link]

-

ResearchGate. (n.d.). A , the association of TNFR2 with TRAF2 was evaluated by immunoprecipitation ( IP ) followed by immunoblotting ( IB ) of total protein samples from the spleen and thymus of control ( CT ) and TNFR1 KO ( KO ) mice treated intravenously with saline ( Ϫ ) or TNF. ResearchGate. [Link]

-

ResearchGate. (2025, November 13). (PDF) An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay. ResearchGate. [Link]

-

Szabó, I., et al. (2019). In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery. Cancers, 11(7), 947. [Link]

-

Figshare. (2025, March 31). Summary of IC50 and LC50 values. Public Library of Science. [Link]

-

Al-Robayan, A. A., et al. (2014). A TRAF2 binding independent region of TNFR2 is responsibl for TRAF2 depletion and enhancement of cytotoxicity driven b TNFR1. Oncotarget, 5(1), 224-233. [Link]

-

UCL Discovery. (2023, July 19). Determination of Ligand-Binding Affinity (Kd) Using Transverse Relaxation Rate (R2) in the Ligand-Observed 1H NMR Experiment and. UCL Discovery. [Link]

-

ResearchGate. (n.d.). Estimation of KD values. For estimation of the KD values of the novel α-GD2 TMs, increasing amounts of the respective α-GD2 TMs were used for staining of GD2 positive JF cells. Binding was detected via the mAb directed against the UniCAR epitope and Alexa Flour 647-conjugated goat anti-mouse IgG. The respective KD value was calculated from the resulting binding curve.[14] MFI, mean fluorescence intensity of stained cells. ResearchGate. [Link]

-

ResearchGate. (n.d.). Determination of Ligand-Binding Affinity (Kd) Using Transverse Relaxation Rate (R2) in the Ligand-Observed 1H NMR Experiment and Applications to Fragment-Based Drug Discovery | Request PDF. ResearchGate. [Link]

Sources

- 1. bio-protocol.org [bio-protocol.org]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Video: Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis [jove.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule | Springer Nature Experiments [experiments.springernature.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. assaygenie.com [assaygenie.com]

- 12. bitesizebio.com [bitesizebio.com]

- 13. Ubiquitination and translocation of TRAF2 is required for activation of JNK but not of p38 or NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

mechanism of action of Liquidambaric lactone in signaling pathways

An In-Depth Technical Guide to the Mechanism of Action of Liquidambaric Lactone in Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (LDL), a natural pentacyclic triterpenoid, has emerged as a promising therapeutic agent with significant anti-cancer and anti-inflammatory properties. Its multifaceted mechanism of action, centered on the direct inhibition of Tumor Necrosis Factor Receptor-Associated Factor 2 (TRAF2), leads to the modulation of a nexus of critical signaling pathways. This technical guide provides an in-depth exploration of the molecular interactions and downstream cellular consequences of LDL activity. We will dissect its influence on the Wnt/β-catenin, PI3K/Akt/mTOR, NF-κB, and MAPK signaling cascades, among others. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of LDL's mechanism, supported by experimental evidence and protocols, to facilitate further investigation and therapeutic development.

Introduction: this compound, a Multi-Targeting Natural Product

This compound is a derivative of Liquidambaric acid (LDA), a compound isolated from the resin of Liquidambar formosana.[1] These pentacyclic triterpenoids have garnered significant attention for their diverse biological activities.[2][3] While LDA itself shows therapeutic potential, its analogue, this compound (LDL), exhibits enhanced potency, particularly in the context of cancer therapy.[1] The unique efficacy of LDL stems from its ability to engage multiple intracellular signaling pathways that are frequently dysregulated in pathological conditions. This guide will illuminate the core mechanisms through which LDL exerts its effects, with a primary focus on its direct molecular target and the subsequent ripple effects on interconnected signaling networks.

The Core Mechanism: Direct and Potent Inhibition of TRAF2

The cornerstone of this compound's mechanism of action is its direct and high-affinity binding to Tumor Necrosis Factor Receptor-Associated Factor 2 (TRAF2).[1] TRAF2 is a crucial adaptor protein and E3 ubiquitin ligase that serves as a central node in numerous signaling pathways, including those initiated by the TNF receptor superfamily.[1]

Expertise & Experience Insight: The identification of a direct, high-affinity target like TRAF2 is a significant step in drug development. It moves a natural product from the realm of "pleiotropic effects" to a mechanistically defined agent. The choice to screen for direct binders using techniques like Microscale Thermophoresis (MST) is a causal experimental decision aimed at pinpointing the primary interaction, which then allows for a logical deduction of its effects on TRAF2-dependent pathways.

Molecular Interaction

LDL selectively targets the TRAF-C domain of TRAF2.[1] This interaction has been confirmed through biophysical assays such as Microscale Thermophoresis, which measures the change in thermophoretic mobility of a target protein upon ligand binding. LDL demonstrates a higher binding affinity for TRAF2 compared to its precursor, LDA, which correlates with its stronger inhibitory effects on cancer cells.[1]

Experimental Protocol: Microscale Thermophoresis (MST) for Binding Affinity

This protocol provides a framework for assessing the binding affinity between LDL and TRAF2.

-

Protein Preparation:

-

Express and purify recombinant human TRAF2 protein (specifically the TRAF-C domain) using a suitable expression system (e.g., E. coli).

-

Label the purified TRAF2 with a fluorescent dye (e.g., NHS-RED) according to the manufacturer's protocol.

-

Determine the final concentration of labeled TRAF2 via spectrophotometry.

-

-

Ligand Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform a 16-step serial dilution of the LDL stock solution to create a range of concentrations for the binding assay.

-

-

Assay Execution:

-

Mix the fluorescently labeled TRAF2 (at a constant concentration) with each LDL dilution.

-

Load the samples into MST capillaries.

-

Analyze the samples using an MST instrument (e.g., Monolith NT.115). The instrument applies a localized infrared laser to create a temperature gradient, and the movement of the fluorescently labeled TRAF2 is tracked.

-

-

Data Analysis:

-

The change in thermophoresis is plotted against the logarithm of the LDL concentration.

-

The resulting binding curve is fitted to a suitable model (e.g., the law of mass action) to determine the dissociation constant (Kd), which is a measure of binding affinity.

-

Visualization: Experimental Workflow for Binding Affinity Analysis

Caption: Workflow for determining LDL-TRAF2 binding affinity using MST.

Modulation of Downstream Signaling Pathways

By binding to TRAF2, LDL orchestrates a cascade of effects across several key signaling pathways critical for cell proliferation, survival, and inflammation.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a well-established driver of colorectal cancer.[4] Mechanistically, TRAF2 has been identified as a positive regulator of this pathway.[4] It interacts with the N-terminal of β-catenin through its TRAF-C domain, stabilizing a TRAF2/β-catenin/TCF4/TNIK complex that is essential for transcriptional activity.[4]

This compound, by binding to the TRAF-C domain of TRAF2, directly disrupts this interaction.[1][4] This prevents the formation of the oncogenic complex, leading to the inhibition of Wnt/β-catenin signaling and subsequent suppression of colon cancer cell growth.[1][4] The requirement of TRAF2 for LDL's inhibitory effect has been confirmed using CRISPR/Cas9 knockout cells, where depletion of TRAF2 completely blocks the anti-cancer effects of LDL.[1]

Visualization: LDL Inhibition of the Wnt/β-catenin Pathway

Caption: LDL directly inhibits TRAF2, preventing the formation of an oncogenic complex and blocking Wnt/β-catenin signaling.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[5] Triterpenoids isolated from Liquidambar formosana have been shown to induce apoptosis in hepatocellular carcinoma cells by inhibiting the PI3K/Akt pathway.[6] This inhibition leads to the upregulation of pro-apoptotic factors like Bad and Bax and the activation of caspase-9 and caspase-3.[6]

Furthermore, extracts from Liquidambar orientalis gum have been demonstrated to induce autophagy in prostate cancer cells through the suppression of the PI3K/Akt/mTOR signaling cascade.[7] While LDL itself was not the specific compound tested in these particular studies, the findings for related triterpenoids from the same genus strongly suggest a class effect. The analysis of Liquidambaris Fructus Extract (LFE) in hepatocellular carcinoma models also points to the modulation of the PTEN/PI3K/Akt pathway as a key mechanism of action.[8] LFE treatment resulted in decreased levels of phosphorylated PI3K and Akt, consistent with pathway inhibition.[8]

Visualization: Inhibition of the PI3K/Akt/mTOR Pathway

Caption: Liquidambar triterpenoids inhibit the PI3K/Akt/mTOR pathway, promoting apoptosis and autophagy.

NF-κB and MAPK Signaling Pathways

TRAF2 is a canonical mediator of both the canonical and non-canonical NF-κB pathways, as well as the MAPK signaling cascades.[1] It functions as a scaffold protein, recruiting downstream kinases to activated receptor complexes, which ultimately leads to the activation of transcription factors like NF-κB and AP-1. Given that LDL potently binds and inhibits TRAF2, it is mechanistically poised to be a powerful inhibitor of these pro-inflammatory and pro-survival pathways.

Authoritative Grounding & Logical Inference: While the available literature focuses on LDL's effect on the Wnt and PI3K/Akt pathways, the direct targeting of TRAF2 provides a strong, evidence-based rationale to infer its activity on NF-κB and MAPK signaling. TRAF2 is indispensable for signal transduction from TNF receptors to IKK (for NF-κB activation) and to ASK1 (for JNK/p38 MAPK activation). Therefore, disruption of TRAF2 function by LDL is expected to suppress the activation of these pathways, contributing to the compound's observed anti-inflammatory and anti-cancer effects. This represents a critical area for future experimental validation.

Other Modulated Pathways

Recent studies have expanded the known mechanistic landscape of Liquidambaric acid (LDA), the precursor to LDL.

-

PPARα-RXRα Signaling: In hepatocellular carcinoma, LDA was found to disrupt the formation of the PPARα-RXRα heterodimer. This action down-regulates the expression of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), a key gene in fatty acid metabolism, thereby inhibiting cancer cell proliferation.[9]

-

STAMBPL1/NRF2 Feedback Loop: In cholangiocarcinoma, LDA binds to and inhibits the deubiquitinase STAMBPL1.[10] This prevents the stabilization of NRF2, a master regulator of antioxidant responses, thereby disrupting a positive feedback loop that promotes tumor progression and confers resistance to ferroptosis.[10]

Summary of Quantitative Data

The following table summarizes key quantitative findings related to the biological activity of Liquidambar-derived compounds.

| Compound/Extract | Target/Assay | Cell Line/Model | Result/Value | Reference |

| This compound (LDL) | TRAF2 Binding | In vitro (MST) | Higher affinity than LDA | [1] |

| This compound (LDL) | Colony Formation | Colon Cancer Cells | Stronger inhibition than LDA | [1] |

| Liquidambaris Fructus Triterpenoids | Apoptosis Induction | SMMC7721 (Hepatocellular Carcinoma) | Dose-dependent increase | [6] |

| Liquidambaric Acid (LDA) | PPARα-RXRα Disruption | Hepatocellular Carcinoma Cells | Effective disruption | [9] |

| Liquidambaric Acid (LDA) | STAMBPL1 Inhibition | Cholangiocarcinoma Cells | Direct binding and inhibition | [10] |

Conclusion and Future Directions

This compound exerts its potent biological effects through a sophisticated, multi-pronged mechanism of action. Its core activity—the direct inhibition of the signaling hub protein TRAF2—provides a clear mechanistic basis for its profound impact on the Wnt/β-catenin pathway and its inferred effects on NF-κB and MAPK signaling. Concurrently, LDL and its related triterpenoids modulate the PI3K/Akt/mTOR cascade and other critical cellular processes like fatty acid metabolism and antioxidant response.

For Drug Development Professionals: The high-affinity, specific targeting of the TRAF-C domain of TRAF2 by LDL makes it an excellent lead compound. Future efforts should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: Elucidating the ADME (absorption, distribution, metabolism, and excretion) properties of LDL to optimize dosing and delivery.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing novel derivatives of LDL to potentially improve potency, selectivity, and drug-like properties.

-

In Vivo Efficacy: Expanding pre-clinical testing in a wider range of xenograft and patient-derived xenograft (PDX) models to validate its therapeutic potential.

-

Combination Therapies: Investigating synergistic effects of LDL with existing chemotherapies or targeted agents, particularly in cancers with known dependence on the pathways it inhibits.

The comprehensive understanding of LDL's mechanism of action presented in this guide provides a solid foundation for its continued development as a next-generation therapeutic agent for cancer and inflammatory diseases.

References

-

ResearchGate. (2023). This compound is a potent inhibitor of TRAF2 for cancer therapy. Available at: [Link]

-

Yan, R., et al. (2022). Liquidambaric acid inhibits Wnt/β-catenin signaling and colon cancer via targeting TNF receptor-associated factor 2. Cell Reports, 38(5), 110319. Available at: [Link]

-

(2020). Triterpenoids from Liquidambar Fructus induced cell apoptosis via a PI3K-AKT related signal pathway in SMMC7721 cancer cells. Phytochemistry, 171, 112228. Available at: [Link]

-

(2024). Liquidambaric acid inhibits the proliferation of hepatocellular carcinoma cells by targeting PPARα-RXRα to down-regulate fatty acid metabolism. Toxicology and Applied Pharmacology, 490, 117042. Available at: [Link]

-

(2025). Liquidambaric acid inhibits cholangiocarcinoma progression by disrupting the STAMBPL1/NRF2 positive feedback loop. Phytomedicine, 136, 156303. Available at: [Link]

-

Mishra, A., et al. (2021). Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. International Journal of Molecular Sciences, 22(19), 10177. Available at: [Link]

-

Yang, X., et al. (2022). Analysis of the absorbed constituents and mechanism of liquidambaris fructus extract on hepatocellular carcinoma. Frontiers in Pharmacology, 13, 936723. Available at: [Link]

-

(2020). Liquidambar orientalis Mill. gum extract induces autophagy via PI3K/Akt/mTOR signaling pathway in prostate cancer cells. International Journal of Environmental Health Research, 32(5), 1011-1019. Available at: [Link]

-

Wang, J., et al. (2021). β-Lactone Derivatives and Their Anticancer Activities: A Short Review. Current Topics in Medicinal Chemistry, 21(18), 1645-1656. Available at: [Link]

-

Skrobiszewski, A., et al. (2021). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Molecules, 26(16), 4949. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. β-Lactone Derivatives and Their Anticancer Activities: A Short Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Liquidambaric acid inhibits Wnt/β-catenin signaling and colon cancer via targeting TNF receptor-associated factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triterpenoids from Liquidambar Fructus induced cell apoptosis via a PI3K-AKT related signal pathway in SMMC7721 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Liquidambar orientalis Mill. gum extract induces autophagy via PI3K/Akt/mTOR signaling pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of the absorbed constituents and mechanism of liquidambaris fructus extract on hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Liquidambaric acid inhibits the proliferation of hepatocellular carcinoma cells by targeting PPARα-RXRα to down-regulate fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Liquidambaric acid inhibits cholangiocarcinoma progression by disrupting the STAMBPL1/NRF2 positive feedback loop - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of Liquidambaric Lactone: A Technical Guide for Drug Discovery and Development